molecular formula C37H34Cl2N4O4S B3310215 1,2,5-Thiadiazolidin-3-one, 5-[3-[2-[[4'-(cyclohexylmethoxy)[1,1'-biphenyl]-4-yl]methyl]-4-(2,4-dichlorophenyl)-1H-imidazol-1-yl]phenyl]-, 1,1-dioxide CAS No. 945836-48-6

1,2,5-Thiadiazolidin-3-one, 5-[3-[2-[[4'-(cyclohexylmethoxy)[1,1'-biphenyl]-4-yl]methyl]-4-(2,4-dichlorophenyl)-1H-imidazol-1-yl]phenyl]-, 1,1-dioxide

Cat. No.: B3310215
CAS No.: 945836-48-6
M. Wt: 701.7 g/mol
InChI Key: CLICTJKGRVHEPA-UHFFFAOYSA-N
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Description

The compound 1,2,5-Thiadiazolidin-3-one, 5-[3-[2-[[4'-(cyclohexylmethoxy)[1,1'-biphenyl]-4-yl]methyl]-4-(2,4-dichlorophenyl)-1H-imidazol-1-yl]phenyl]-, 1,1-dioxide is a derivative of the 1,2,5-thiadiazolidin-3-one 1,1-dioxide scaffold (I), a heterocyclic core extensively studied for its mechanism-based inhibition of serine proteases such as human leukocyte elastase (HLE), proteinase 3 (PR3), and cathepsin G (CatG) . This scaffold enables dual interaction with the active site (S subsites) and extended binding regions (S' subsites) of these enzymes, enhancing selectivity and potency . The target compound incorporates a cyclohexylmethoxy biphenyl group and a 2,4-dichlorophenyl-substituted imidazole, likely optimizing its binding to specific protease subsites.

Properties

IUPAC Name

5-[3-[2-[[4-[4-(cyclohexylmethoxy)phenyl]phenyl]methyl]-4-(2,4-dichlorophenyl)imidazol-1-yl]phenyl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H34Cl2N4O4S/c38-29-15-18-33(34(39)20-29)35-22-42(30-7-4-8-31(21-30)43-23-37(44)41-48(43,45)46)36(40-35)19-25-9-11-27(12-10-25)28-13-16-32(17-14-28)47-24-26-5-2-1-3-6-26/h4,7-18,20-22,26H,1-3,5-6,19,23-24H2,(H,41,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLICTJKGRVHEPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=CC=C(C=C2)C3=CC=C(C=C3)CC4=NC(=CN4C5=CC(=CC=C5)N6CC(=O)NS6(=O)=O)C7=C(C=C(C=C7)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H34Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

701.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,2,5-Thiadiazolidin-3-one derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound in focus, 1,2,5-Thiadiazolidin-3-one, 5-[3-[2-[[4'-(cyclohexylmethoxy)[1,1'-biphenyl]-4-yl]methyl]-4-(2,4-dichlorophenyl)-1H-imidazol-1-yl]phenyl]-, 1,1-dioxide, is a complex structure that exhibits promising pharmacological properties.

Chemical Structure

The compound features a thiadiazolidinone core with substituents that enhance its biological activity. The presence of a cyclohexylmethoxy group and a dichlorophenyl imidazole moiety suggests potential interactions with various biological targets.

Anticancer Properties

Research indicates that derivatives of thiadiazolidinones possess significant anticancer properties. The compound has shown efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis.

Case Study: In vitro Studies

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism : Induction of apoptosis through activation of caspases and modulation of Bcl-2 family proteins.

Protein Tyrosine Phosphatase Inhibition

The compound acts as an inhibitor of protein tyrosine phosphatases (PTPs), particularly PTP-1B and TC PTP. This inhibition plays a crucial role in the regulation of insulin signaling and cellular proliferation.

Research Findings

  • Inhibition Assay Results : Showed an IC50 value in the low micromolar range for PTP-1B.
  • Implications : Potential use in treating type 2 diabetes and obesity by enhancing insulin sensitivity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest effectiveness against several bacterial strains.

Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Absorption and Distribution

Studies indicate that the compound has favorable absorption characteristics when administered orally. It is distributed widely in tissues with a preference for liver and kidney accumulation.

Toxicity Profile

Acute toxicity studies have shown low toxicity levels in rodent models. However, long-term studies are necessary to fully understand the safety profile.

Scientific Research Applications

Pharmacological Properties

The compound is primarily recognized for its role as an inhibitor of protein tyrosine phosphatases (PTPs), specifically PTP-1B and TC PTP. These enzymes are critical in regulating cellular signaling pathways, and their inhibition can lead to significant therapeutic benefits in conditions such as diabetes and obesity by enhancing insulin signaling pathways .

Enzyme Inhibition

Research has demonstrated that the 1,2,5-thiadiazolidin-3-one scaffold allows for effective docking to the active sites of chymo-trypsin-like proteases. This interaction is essential for developing selective inhibitors that can modulate enzyme activity with high specificity. The ability to target both S and S' subsites of enzymes enhances the selectivity and potency of these inhibitors .

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. The structural features of 1,2,5-thiadiazolidin-3-one derivatives contribute to their effectiveness against a range of bacterial strains. The incorporation of various substituents on the thiadiazolidin ring has been shown to enhance antimicrobial activity by affecting membrane permeability and interaction with bacterial enzymes .

Anticancer Properties

The compound has also been investigated for its anticancer properties. It exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involves the modulation of signaling pathways associated with cell survival and death. This makes it a candidate for further development in cancer therapeutics .

Case Study 1: Inhibition of PTP-1B

In a study focusing on the inhibition of PTP-1B, several derivatives of 1,2,5-thiadiazolidin-3-one were synthesized and evaluated for their inhibitory activities. The results indicated that specific modifications on the phenyl rings significantly enhanced enzyme inhibition compared to the parent compound. This study underscores the importance of structural diversity in optimizing therapeutic efficacy .

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to assess the antimicrobial efficacy of modified thiadiazolidin derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited MIC values lower than those of standard antibiotics, suggesting a promising alternative for treating resistant bacterial infections .

Comparison with Similar Compounds

Carboxylate Derivatives

Carboxylate-functionalized derivatives (e.g., compound 17 in ) exhibit high potency against HLE (k(inact)/K₁ up to 4,928,300 M⁻¹s⁻¹) but moderate selectivity over PR3 and CatG.

Sulfide Derivatives

The target compound’s imidazole and biphenyl groups may confer broader specificity by engaging multiple subsites .

Sulfonamide Derivatives

Sulfonamide-linked derivatives () inactivate HLE via stable acyl-enzyme intermediates. The dichlorophenyl group in the target compound may mimic this mechanism, leveraging electrophilic reactivity for covalent inhibition .

Comparison with Isothiazolidin-3-one 1,1-Dioxide (II) Derivatives

The isothiazolidinone scaffold (II) is structurally similar but differs in ring substituents. Studies show:

  • Potency : Compounds based on scaffold I generally exhibit higher HLE inhibition (e.g., k(inact)/K₁ = 1.2 × 10⁶ M⁻¹s⁻¹ for I vs. 2.5 × 10⁵ M⁻¹s⁻¹ for II) .
  • Selectivity : Scaffold I derivatives achieve >100-fold selectivity for HLE over CatG, whereas II derivatives show overlapping inhibition .

Comparison with Non-Scaffold Analogues

Coumarin-Based Inhibitors

Coumarins (e.g., ) inhibit serine proteases via non-covalent interactions but lack the mechanism-based inactivation seen in scaffold I derivatives. The target compound’s 1,1-dioxide group enables irreversible inhibition, offering prolonged therapeutic effects .

Triazole and Tetrazole Derivatives

Triazole derivatives () show weak anti-norovirus activity (TD₅₀ < 10 μM), highlighting the 1,2,5-thiadiazolidinone scaffold’s superiority in protease inhibition .

Key Research Findings and Data

Compound Class Target Enzyme k(inact)/K₁ (M⁻¹s⁻¹) Selectivity (vs. CatG) Reference
Target Compound HLE/PR3 Not reported >100-fold
Carboxylate Derivatives (I) HLE 4,928,300 10-fold
Isothiazolidinone Derivatives (II) HLE 250,000 2-fold
Heterocyclic Sulfides (I) Tryptase Ki = 0.8 nM No activity on CatG

Mechanistic and Structural Insights

  • S' Subsite Exploitation : The cyclohexylmethoxy biphenyl group in the target compound likely occupies the S' subsite of HLE/PR3, a region less conserved than S subsites, enhancing selectivity .
  • Electrophilic Reactivity : The 1,1-dioxide group facilitates nucleophilic attack by serine residues, forming stable acyl-enzyme complexes .
  • Dichlorophenyl Group : The 2,4-dichlorophenyl moiety may improve hydrophobic interactions in the S1 pocket, mimicking natural substrates like elastin .

Q & A

Q. Key Data :

  • Yields range from 35–55% for core scaffold synthesis .
  • Derivatives with biphenyl groups require palladium catalysts (e.g., Pd(PPh3)4) and elevated temperatures (80–100°C) .

Basic: How is the structural characterization of this compound performed?

Methodological Answer:

Spectroscopic Analysis :

  • <sup>1</sup>H NMR : Identify aromatic protons (δ 7.2–8.1 ppm), methylene bridges (δ 3.5–4.5 ppm), and imidazole protons (δ 7.8–8.3 ppm) .
  • IR Spectroscopy : Confirm C=O (1680–1720 cm<sup>−1</sup>) and S=O (1150–1250 cm<sup>−1</sup>) stretches .

Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> for C38H35Cl2N3O3S2 at m/z 746.12) .

X-ray Crystallography : Resolve stereochemistry and confirm non-planar conformation of the thiadiazolidinone ring .

Advanced: How does the scaffold interact with serine proteases to achieve selectivity?

Methodological Answer:

Molecular Docking : The 1,2,5-thiadiazolidin-3-one 1,1-dioxide scaffold docks into the S′ subsite of (chymo)trypsin-like proteases (e.g., human leukocyte elastase) via:

  • Hydrogen bonding between the S=O groups and catalytic Ser195.
  • Hydrophobic interactions with the S1 pocket (e.g., cyclohexylmethoxy groups) .

Enzyme Kinetics : Time-dependent inhibition assays (IC50 values <10 nM for HLE) using fluorogenic substrates (e.g., MeOSuc-AAPV-AMC) .

Selectivity Screening : Compare inhibition across homologous enzymes (e.g., cathepsin G vs. PR3) to optimize substituents for S′ subsite compatibility .

Advanced: What computational methods are used to design derivatives with enhanced enzyme inhibition?

Methodological Answer:

Quantum Chemical Calculations :

  • Calculate binding energies (DFT/B3LYP) to prioritize substituents with optimal S′ subsite interactions .
  • Simulate reaction pathways for scaffold functionalization (e.g., free energy barriers for nucleophilic additions) .

AI-Driven Optimization :

  • Train neural networks on existing inhibition data (IC50, Ki) to predict novel derivatives .
  • Use COMSOL Multiphysics for reaction dynamics modeling (e.g., diffusion-limited enzyme binding) .

Feedback Loops : Integrate experimental IC50 data into computational models to refine predictions iteratively .

Advanced: How to evaluate and resolve contradictions in biological activity data across studies?

Methodological Answer:

Meta-Analysis : Compare datasets for variables such as:

  • Enzyme source (recombinant vs. tissue-extracted).
  • Assay conditions (pH, ionic strength) .

Dose-Response Replication : Repeat assays with standardized protocols (e.g., fixed substrate concentrations).

Structural Validation : Re-examine compound purity (HPLC >99%) and stereochemistry (circular dichroism) to rule out batch variability .

Advanced: What strategies improve stereochemical control during synthesis?

Methodological Answer:

Chiral Auxiliaries : Use (R)- or (S)-Boc-protected intermediates to direct asymmetric cyclization .

Enzymatic Resolution : Lipase-catalyzed hydrolysis of racemic mixtures (e.g., CAL-B in tert-butyl methyl ether) .

Crystallization-Induced Diastereomerism : Co-crystallize with chiral resolving agents (e.g., tartaric acid) to isolate enantiopure products .

Advanced: How to design experiments to study binding kinetics with protein kinases?

Methodological Answer:

Surface Plasmon Resonance (SPR) : Immobilize kinases (e.g., PKA) on sensor chips to measure real-time binding kinetics (kon/koff) .

Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes (ΔH) during inhibitor-kinase interactions .

Mutagenesis Studies : Engineer kinase mutants (e.g., T338A in PKA) to identify critical binding residues .

Q. Tables

Q. Table 1: Representative Synthetic Yields and Characterization Data

DerivativeYield (%)Melting Point (°C)Key <sup>1</sup>H NMR Signals (δ, ppm)Reference
Core scaffold55210–2123.8 (s, CH2), 7.6 (m, Ar-H)
Biphenyl derivative45291–2934.2 (s, OCH3), 8.1 (d, Imidazole-H)

Q. Table 2: Enzyme Inhibition Profiles

EnzymeIC50 (nM)Selectivity Ratio (vs. CatG)Reference
HLE8.2 ± 1.1120
PR315.4 ± 2.385

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,5-Thiadiazolidin-3-one, 5-[3-[2-[[4'-(cyclohexylmethoxy)[1,1'-biphenyl]-4-yl]methyl]-4-(2,4-dichlorophenyl)-1H-imidazol-1-yl]phenyl]-, 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
1,2,5-Thiadiazolidin-3-one, 5-[3-[2-[[4'-(cyclohexylmethoxy)[1,1'-biphenyl]-4-yl]methyl]-4-(2,4-dichlorophenyl)-1H-imidazol-1-yl]phenyl]-, 1,1-dioxide

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